molecular formula C16H20ClNO B15153323 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine

Cat. No.: B15153323
M. Wt: 277.79 g/mol
InChI Key: MTGRWZIVPBOXQZ-UHFFFAOYSA-N
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Description

{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine is an organic compound that features a furan ring substituted with a chlorophenyl group and an amine group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Amides or other substituted amine derivatives.

Scientific Research Applications

{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {[5-(2-bromophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a bromine atom instead of chlorine.

    {[5-(2-fluorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a fluorine atom instead of chlorine.

    {[5-(2-methylphenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H20ClNO/c1-12(2)9-10-18-11-13-7-8-16(19-13)14-5-3-4-6-15(14)17/h3-8,12,18H,9-11H2,1-2H3

InChI Key

MTGRWZIVPBOXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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